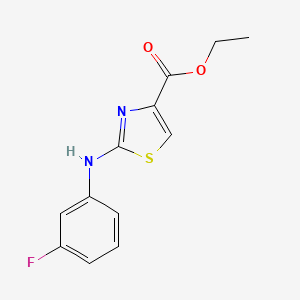
Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
作用机制
Target of Action
The primary target of Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls. By targeting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to the death of the bacteria .
Mode of Action
The compound interacts with its target enzyme through a process known as molecular docking . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that leads to the formation of peptidoglycan . This inhibitory action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the action of UDP-N-acetylmuramate/L-alanine ligase, it prevents the formation of peptidoglycan, a critical component of the bacterial cell wall . This disruption in the pathway leads to the weakening of the cell wall, making the bacteria susceptible to osmotic pressure and ultimately causing cell lysis .
Pharmacokinetics
The metabolism and excretion of these compounds can vary, but they are typically metabolized in the liver and excreted in the urine .
Result of Action
The compound exhibits significant antibacterial and antifungal potential . It has shown inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli . Additionally, it has demonstrated antifungal potential against Candida glabrata and Candida albicans .
准备方法
The synthesis of Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide can yield the thiazole ring.
Introduction of the Fluorophenylamino Group: The fluorophenylamino group can be introduced by the nucleophilic substitution reaction of the thiazole intermediate with 3-fluoroaniline. This reaction is typically carried out in the presence of a suitable solvent such as ethanol or methanol.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This can be achieved using a dehydrating agent such as sulfuric acid or by using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
化学反应分析
Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.
Substitution: The fluorophenylamino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学研究应用
Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activities.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound is used as a tool in chemical biology to probe biological pathways and identify potential drug targets.
Industrial Applications: In the chemical industry, the compound can be used as an intermediate in the synthesis of other biologically active molecules and fine chemicals.
相似化合物的比较
Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate: This compound has a similar structure but differs in the position of the fluorophenyl group and the presence of an amino group instead of an amino substituent.
2,4-Disubstituted Thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring and exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Thiazole-Based Compounds: Various thiazole-based compounds have been developed for their therapeutic potential, and they share structural similarities with this compound.
属性
IUPAC Name |
ethyl 2-(3-fluoroanilino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMSWLNUJPOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














